REACTION_CXSMILES
|
[CH:1]1([C:4]#[C:5][Si:6]([CH3:9])([CH3:8])[CH3:7])[CH2:3][CH2:2]1.[Li][CH2:11]CCC.S(OC)(OC)(=O)=O>CCOCC>[CH3:7][Si:6]([CH3:9])([CH3:8])[C:5]#[C:4][C:1]1([CH3:11])[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
3 g
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Type
|
reactant
|
Smiles
|
C1(CC1)C#C[Si](C)(C)C
|
Name
|
|
Quantity
|
8.6 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
6.85 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 10 CC
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise at −10° C
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
|
Type
|
ADDITION
|
Details
|
by adding
|
Type
|
ADDITION
|
Details
|
a mixture of sat. aq. NH4Cl and 25% aq. ammonia (1:3, 100 mL)
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred at ambient temperature for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with diethyl ether (3×50 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed successively with 5% aqueous hydrochloric acid (100 mL), 5% aq. NaHCO3 solution (100 mL), and water (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried over anhydrous NaSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated at ambient pressure
|
Type
|
DISTILLATION
|
Details
|
After fractional distillation under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C#CC1(CC1)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 50.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |